molecular formula C5H4O3 B12541957 4-Ethenyl-2H-1,3-dioxol-2-one CAS No. 866552-04-7

4-Ethenyl-2H-1,3-dioxol-2-one

Cat. No.: B12541957
CAS No.: 866552-04-7
M. Wt: 112.08 g/mol
InChI Key: CANNDADZLNCIIA-UHFFFAOYSA-N
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Description

4-Ethenyl-2H-1,3-dioxol-2-one is a chemical compound with the molecular formula C5H4O3. It is a cyclic carbonate derivative and is known for its unique structure, which includes a five-membered ring containing two oxygen atoms and an ethenyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2H-1,3-dioxol-2-one typically involves the reaction of ethylene carbonate with acetylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Another method involves the use of vinylene carbonate as a starting material, which undergoes a series of chemical transformations to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2H-1,3-dioxol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbonyl compounds, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of functionalized products .

Mechanism of Action

The mechanism of action of 4-Ethenyl-2H-1,3-dioxol-2-one involves its ability to undergo polymerization and form stable complexes with other molecules. The ethenyl group can participate in radical polymerization reactions, leading to the formation of high-molecular-weight polymers. Additionally, the cyclic carbonate structure allows for interactions with various molecular targets, including enzymes and receptors, which can modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyl-2H-1,3-dioxol-2-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and allows for the formation of a wide range of functionalized derivatives. This makes it a valuable compound in synthetic chemistry and materials science .

Properties

CAS No.

866552-04-7

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

IUPAC Name

4-ethenyl-1,3-dioxol-2-one

InChI

InChI=1S/C5H4O3/c1-2-4-3-7-5(6)8-4/h2-3H,1H2

InChI Key

CANNDADZLNCIIA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=COC(=O)O1

Origin of Product

United States

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